2-(Isopropylamino)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(propan-2-ylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5(2)11-8-9-3-6(4-10-8)7(12)13/h3-5H,1-2H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKCJJIQFAWEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599288 | |
| Record name | 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148741-64-4 | |
| Record name | 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylsulphonyl-Pyrimidine Intermediate Synthesis
The substitution of a methylsulphonyl group at position 2 with isopropylamine represents a high-yield pathway to 2-isopropylaminopyrimidine derivatives. As detailed in GB2053211A , 2-methylsulphonyl-pyrimidine is synthesized via controlled chlorination of 2-methylthio-pyrimidine. By adjusting reaction conditions to −5°C to 0°C and slow chlorine bubbling, the oxidation yield improves to 90% compared to the historical 50%. This intermediate serves as a critical substrate for subsequent amination.
Reaction Conditions for Methylsulphonyl Formation
Solvent-Free Amination with Isopropylamine
Refluxing 2-methylsulphonyl-pyrimidine with excess isopropylamine in the absence of solvent achieves quantitative substitution at position 2. The reaction proceeds via an SNAr mechanism, exploiting the electron-withdrawing sulfonyl group to activate the pyrimidine ring. Thin-layer chromatography (TLC) confirms completion within 1 hour, with the product isolated via pH adjustment and solvent extraction.
Key Advantages of Solvent-Free Amination
-
Purity: Minimal purification required due to absence of competing side reactions.
-
Scalability: Demonstrated at 20 mL scale with consistent results.
Cyano-to-Carboxylic Acid Conversion at Position 5
Saponification of 5-Cyano Derivatives
The introduction of a carboxylic acid at position 5 is commonly achieved through saponification of a pre-installed cyano group. US3523119A outlines a robust protocol using 75% sulfuric acid under reflux, converting 5-cyano-pyrimidines to carboxylic acids with high efficiency. For example, heating 4-(3’-trifluoromethylanilino)-5-cyano pyrimidine with sulfuric acid for 8 hours yields the corresponding carboxylic acid in crystalline form after neutralization.
Optimized Saponification Parameters
Alternative Alkaline Hydrolysis
While sulfuric acid is preferred for electron-deficient pyrimidines, alcoholic alkali metal hydroxides (e.g., NaOH in ethanol) offer a milder alternative for acid-sensitive intermediates. This method avoids ring degradation but may require extended reaction times (12–24 hours).
Integrated Synthetic Routes to 2-(Isopropylamino)pyrimidine-5-carboxylic Acid
Sequential Functionalization Strategy
Combining the above methodologies, a two-step route emerges:
-
Synthesis of 2-Isopropylamino-pyrimidine-5-carbonitrile
-
Saponification to Carboxylic Acid
Hypothetical Reaction Pathway
Challenges and Mitigation Strategies
-
Regioselectivity: Competing substitution at other pyrimidine positions is minimized using bulky amines and electron-deficient intermediates.
-
Intermediate Stability: 5-Cyano derivatives require anhydrous conditions to prevent premature hydrolysis during amination.
Alternative Approaches: Cascade Reactions and Ring Functionalization
Direct Ring Synthesis with Pre-Functionalized Groups
Comparative Analysis of Methodologies
Table 1: Efficiency of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Antiphlogistic and Analgesic Properties
Research indicates that pyrimidine derivatives, including 2-(isopropylamino)pyrimidine-5-carboxylic acid, possess valuable antiphlogistic (anti-inflammatory) and analgesic (pain-relieving) properties. These compounds are believed to inhibit certain pathways involved in inflammation and pain signaling, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Inhibition of Receptor Tyrosine Kinases
Recent studies have highlighted the role of pyrimidine derivatives in inhibiting receptor tyrosine kinases, such as the colony-stimulating factor-1 receptor (CSF1R). This inhibition can potentially lead to therapeutic applications in treating various cancers and autoimmune disorders. The structure-activity relationship (SAR) studies indicate that modifications in the pyrimidine structure can enhance selectivity and potency against specific kinases .
Autoimmune Diseases
The compound has shown promise in preclinical studies for its ability to modulate immune responses. It may be effective in treating autoimmune conditions by blocking intracellular signal transduction pathways that lead to T-cell activation and inflammation .
Cancer Therapy
Given its activity against receptor tyrosine kinases, there is potential for this compound to be developed as a targeted therapy for certain cancers. The selectivity observed in various studies suggests that this compound could minimize side effects commonly associated with traditional chemotherapy .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain inflammatory mediators, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 2-(isopropylamino)pyrimidine-5-carboxylic acid with its analogs:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The isopropylamino group (-NH-iPr) in the target compound is moderately electron-donating, enhancing basicity at the pyrimidine ring compared to electron-withdrawing groups like -CF3 .
- Solubility: The carboxylic acid group (-COOH) confers water solubility, but bulky substituents (e.g., -CF3, -NH-iPr) reduce it. Ethoxyethylamino derivatives exhibit higher solubility due to ether linkages .
Biological Activity
2-(Isopropylamino)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
- Chemical Structure : The compound features a pyrimidine ring substituted with an isopropylamino group and a carboxylic acid functional group. Its chemical formula is CHNO.
- CAS Number : 148741-64-4.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, suggesting potential applications in anti-inflammatory therapies.
- Cell Signaling Modulation : It may also influence cellular signaling pathways and gene expression, affecting immune responses and cellular metabolism.
Biological Activities
The compound exhibits several notable biological activities, including:
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a controlled study, the compound was administered to models of induced inflammation. The results demonstrated a significant decrease in inflammatory markers compared to untreated controls. This suggests that this compound could be further developed for therapeutic use in conditions such as arthritis or other inflammatory disorders.
Case Study: Antimicrobial Potential
A recent investigation evaluated the antimicrobial efficacy of this compound against multidrug-resistant Staphylococcus aureus. The compound showed promising results, inhibiting bacterial growth at concentrations that were non-toxic to human cells. This highlights its potential as an alternative treatment for antibiotic-resistant infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly affect its potency and selectivity:
Table 2: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Ethylamino)pyrimidine-5-carboxylic acid | Ethyl group instead of isopropyl | Different anti-inflammatory profile |
| 4-Amino-2-pyrimidinone | Amino group at position 4 | Lacks carboxylic acid functionality |
| 2-Methylpyrimidine-5-carboxylic acid | Methyl group instead of isopropyl | Variation in reactivity |
This table illustrates how modifications to the core structure can lead to variations in biological activity, emphasizing the importance of targeted synthesis in drug development.
Q & A
Q. How should researchers address contradictory data in synthesis pathways?
- Methodological Answer : Replicate conflicting protocols (e.g., varying solvent systems or catalysts) and characterize intermediates via H NMR and HPLC. For instance, discrepancies in yields may arise from trace moisture in DMF, which hydrolyzes intermediates. Use molecular sieves or anhydrous solvents to resolve .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
